2-Ethoxycyclopropane-1-carbohydrazide hydrochloride
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Overview
Description
2-Ethoxycyclopropane-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H12N2O2·HCl It is a derivative of cyclopropane, a three-membered ring structure, and contains an ethoxy group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycyclopropane-1-carbohydrazide hydrochloride typically involves the reaction of ethyl cyclopropanecarboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycyclopropane-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The ethoxy group or the carbohydrazide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-Ethoxycyclopropane-1-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxycyclopropane-1-carbohydrazide hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Cyclopropane-1-carbohydrazide: Lacks the ethoxy group, leading to different chemical properties and reactivity.
Ethyl cyclopropanecarboxylate: A precursor in the synthesis of 2-ethoxycyclopropane-1-carbohydrazide hydrochloride.
Hydrazine derivatives: Share the carbohydrazide moiety but differ in other functional groups.
Uniqueness: this compound is unique due to the presence of both the ethoxy group and the carbohydrazide moiety, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13ClN2O2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-ethoxycyclopropane-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-10-5-3-4(5)6(9)8-7;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |
InChI Key |
HFHVUODVRCKXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC1C(=O)NN.Cl |
Origin of Product |
United States |
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